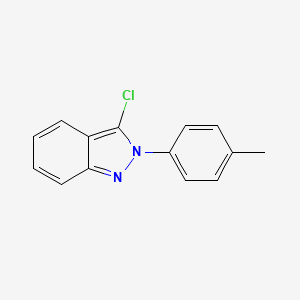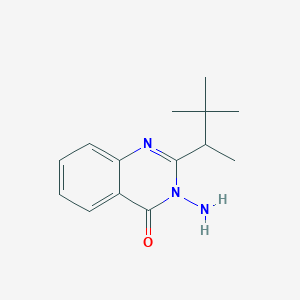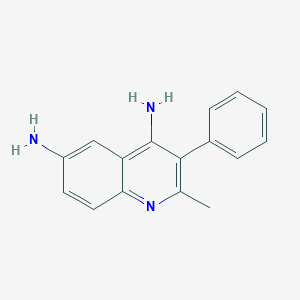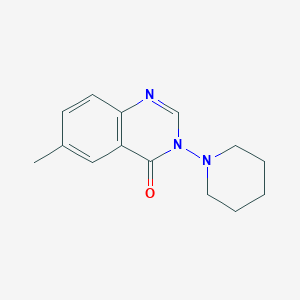
1-Naphthalenecarbamic acid, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarbamic acid, 2-chloroethyl ester is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a naphthalene ring and a 2-chloroethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbamic acid, 2-chloroethyl ester typically involves the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. This intermediate is then reacted with 2-chloroethanol to yield the desired ester. The reaction conditions usually involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenecarbamic acid, 2-chloroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-naphthylcarbamic acid and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: 1-naphthylcarbamic acid and 2-chloroethanol.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarbamic acid, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarbamic acid, 2-chloroethyl ester involves its interaction with nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to modifications that affect protein function. This property makes it useful as a biochemical tool for studying protein interactions and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylcarbamic acid, methyl ester: Similar structure but with a methyl ester group instead of a 2-chloroethyl ester group.
1-Naphthylcarbamic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a 2-chloroethyl ester group.
2-Naphthylcarbamic acid, 2-chloroethyl ester: Similar structure but with the naphthalene ring substituted at the 2-position instead of the 1-position.
Uniqueness
1-Naphthalenecarbamic acid, 2-chloroethyl ester is unique due to the presence of both a naphthalene ring and a 2-chloroethyl ester group, which confer specific reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile compound for chemical synthesis and biochemical studies.
Eigenschaften
CAS-Nummer |
25216-25-5 |
|---|---|
Molekularformel |
C13H12ClNO2 |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-chloroethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H12ClNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
InChI-Schlüssel |
BHDGESYSXSAAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)



![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)
